Cas no 179900-22-2 (2-Fluoro-6-morpholinoaniline)

2-Fluoro-6-morpholinoaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-morpholinoaniline
- 2-Fluoro-6-(4-morpholinyl)aniline
- AKOS009998141
- KS-5521
- DB-104619
- 2-Fluoro-6-(4-morpholinyl)benzenamine
- DTXSID301286086
- 179900-22-2
- MFCD12149453
- SCHEMBL9059762
- 2-fluoro-6-morpholin-4-ylaniline
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- MDL: MFCD12149453
- Inchi: InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2
- InChI Key: DKJPNLUATRWTLB-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)N2CCOCC2)N)F
Computed Properties
- Exact Mass: 196.10119120g/mol
- Monoisotopic Mass: 196.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.5Ų
2-Fluoro-6-morpholinoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063617-1g |
2-Fluoro-6-morpholinoaniline |
179900-22-2 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM511625-1g |
2-Fluoro-6-morpholinoaniline |
179900-22-2 | 95% | 1g |
$370 | 2022-09-29 |
2-Fluoro-6-morpholinoaniline Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 2-Fluoro-6-morpholinoaniline
Recent Advances in the Study of 2-Fluoro-6-morpholinoaniline (CAS: 179900-22-2) in Chemical Biology and Pharmaceutical Research
2-Fluoro-6-morpholinoaniline (CAS: 179900-22-2) is a fluorinated aromatic amine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features a morpholino group and a fluorine atom attached to an aniline core, which contribute to its distinct chemical reactivity and biological activity. Recent studies have explored its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable applications of 2-Fluoro-6-morpholinoaniline is its role in the synthesis of small-molecule inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity and selectivity, leading to the identification of promising lead candidates for further preclinical evaluation.
In addition to its applications in oncology, 2-Fluoro-6-morpholinoaniline has also been investigated for its potential in central nervous system (CNS) drug development. A recent preprint on bioRxiv highlighted its use as a scaffold for designing novel modulators of neurotransmitter receptors. The study reported that fluorination at the 2-position of the aniline ring enhances the compound's blood-brain barrier permeability, making it a valuable tool for CNS-targeted drug design. Computational modeling and in vitro assays further supported these findings, suggesting broad applicability in neuropharmacology.
The synthetic accessibility of 2-Fluoro-6-morpholinoaniline has also been a focus of recent research. A 2024 publication in Organic Process Research & Development detailed an efficient and scalable synthesis route for this compound, emphasizing green chemistry principles. The authors reported high yields and minimal waste generation, addressing industrial concerns about sustainability in pharmaceutical manufacturing. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the full characterization of 2-Fluoro-6-morpholinoaniline's pharmacological profile. Current research efforts are directed toward understanding its metabolic stability, toxicity, and off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to address these questions and accelerate the translation of findings into clinical applications. The compound's versatility and modular structure position it as a valuable asset in the ongoing pursuit of innovative therapeutics.
In conclusion, 2-Fluoro-6-morpholinoaniline (CAS: 179900-22-2) represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its recent applications in kinase inhibitor development and CNS drug design underscore its potential to address unmet medical needs. As research continues to unravel its full capabilities, this compound is poised to make significant contributions to the field of precision medicine and targeted therapy development.
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